

Spectroscopic data of 2-Amino-4,6-dichlorobenzothiazole (NMR, IR, Mass)

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Compound of Interest

Compound Name: 2-Amino-4,6-dichlorobenzothiazole

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Spectroscopic Profile of 2-Aminobenzothiazoles: A Technical Guide

Disclaimer: Direct experimental spectroscopic data for **2-Amino-4,6-dichlorobenzothiazole** is not readily available in public databases. This guide presents a detailed analysis of a closely related analogue, 2-Amino-6-chlorobenzothiazole, to provide researchers, scientists, and drug development professionals with a representative understanding of the spectroscopic characteristics of this class of compounds. The data herein serves as a valuable reference for the structural elucidation of similar molecules.

Introduction

2-Aminobenzothiazoles are a pivotal class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The precise substitution pattern on the benzothiazole ring system is crucial for its biological efficacy and interaction with molecular targets. A thorough structural characterization using a combination of spectroscopic techniques is therefore essential in the development of new therapeutic agents based on this scaffold. This technical guide provides an in-depth look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition, using 2-Amino-6-chlorobenzothiazole as a case study.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of 2-Amino-6-chlorobenzothiazole and its bromo-analogue.

Table 1: ^1H NMR Spectroscopic Data of 2-Amino-6-chlorobenzothiazole

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.42	d	1H	H-4
7.28	s	1H	H-7
7.05	d	1H	H-5
5.40	br s	2H	-NH ₂

Solvent: DMSO-d₆

Table 2: ^{13}C NMR Spectroscopic Data of 2-Amino-6-bromobenzothiazole

Note: Data for the bromo-analogue is provided as a close approximation for the chloro-substituted compound.

Chemical Shift (ppm)	Assignment
167.9	C-2 (C=N)
151.8	C-7a
135.2	C-3a
129.8	C-5
123.6	C-4
121.1	C-7
115.4	C-6 (C-Br)

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data of 2-Amino-6-chlorobenzothiazole

Wavenumber (cm ⁻¹)	Intensity	Assignment
3420, 3300	Strong, Sharp	N-H stretching (asymmetric and symmetric)
1640	Strong	N-H bending (scissoring)
1550	Strong	C=N stretching
1480, 1440	Medium	Aromatic C=C stretching
820	Strong	C-H out-of-plane bending (p-disubstituted)
710	Medium	C-S stretching

Table 4: Mass Spectrometry Data of 2-Amino-6-chlorobenzothiazole[1]

m/z	Relative Intensity (%)	Assignment
184	100	[M] ⁺ (Molecular ion)
186	33	[M+2] ⁺ (Isotope peak for ³⁷ Cl)
149	45	[M - Cl] ⁺
122	20	[M - Cl - HCN] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for 2-aminobenzothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly dimethyl sulfoxide- d_6 (DMSO- d_6) or chloroform- d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard. For ^1H NMR, the spectral width is set from 0 to 15 ppm. For ^{13}C NMR, a proton-decoupled spectrum is acquired with a spectral width from 0 to 200 ppm.

Infrared (IR) Spectroscopy

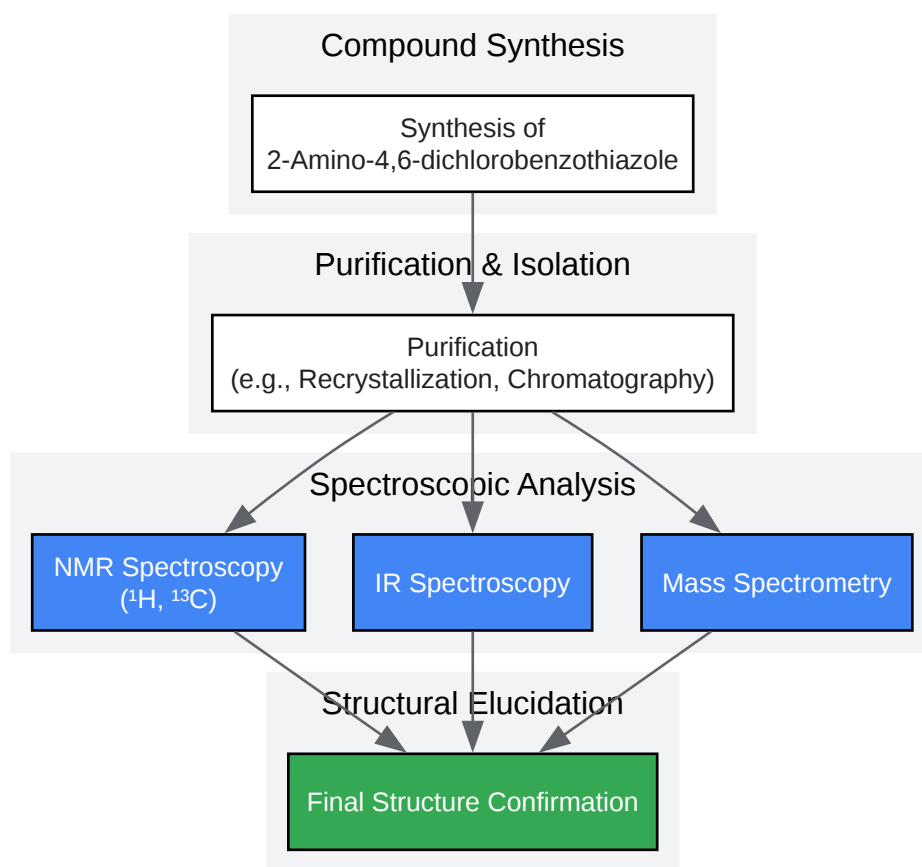
IR spectra are generally obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet. The spectrum is recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction. For direct analysis, electron ionization (EI) is a common method. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the characterization of a synthesized compound like **2-Amino-4,6-dichlorobenzothiazole**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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